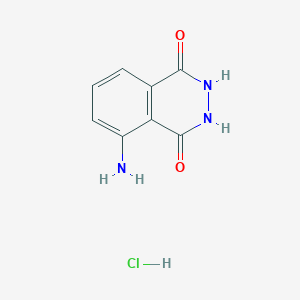

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride

Description

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride (CAS 74165-64-3), also known as luminol hydrochloride, is a derivative of the chemiluminescent compound luminol (CAS 521-31-3). Its molecular formula is C₈H₈ClN₃O₂, with a molecular weight of 213.62 g/mol . The compound is sensitive to environmental factors and is typically stored under inert atmospheric conditions at room temperature .

Luminol hydrochloride is widely utilized in forensic science for detecting trace blood residues due to its chemiluminescent properties. Upon reaction with oxidizing agents (e.g., hydrogen peroxide) in the presence of iron (from hemoglobin), it emits blue light (λmax ~ 425 nm), enabling visualization of latent bloodstains . Additionally, it serves as a precursor in synthesizing derivatives with modified biological and chemical activities, such as antimicrobial agents .

Properties

IUPAC Name |

5-amino-2,3-dihydrophthalazine-1,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHUENIUEDOXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647385 | |

| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74165-64-3 | |

| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-phthalazine-1,4-dione, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of Luminol is the iron present in hemoglobin. It is also used in cellular assays to detect copper, iron, and cyanides, as well as specific proteins via western blotting.

Mode of Action

Luminol exhibits chemiluminescence, a property that allows it to emit a blue glow when mixed with an appropriate oxidizing agent. This reaction is particularly useful in forensic science for the detection of trace amounts of blood at crime scenes.

Biochemical Pathways

The chemiluminescence of Luminol is triggered by the presence of an oxidant. Usually, a solution containing hydrogen peroxide (H2O2) and hydroxide ions in water is the activator. In the presence of a catalyst such as an iron or periodate compound, the hydrogen peroxide decomposes to form oxygen and water.

Pharmacokinetics

It is known that luminol is a white-to-pale-yellow crystalline solid that is soluble in most polar organic solvents, but insoluble in water.

Result of Action

The result of Luminol’s action is the emission of a blue glow that can be seen in a darkened room. The glow only lasts about 30 seconds, but can be documented photographically.

Action Environment

The action of Luminol is influenced by environmental factors such as the presence of oxidizing agents and catalysts. Oxidizing agents capable of initiating this particular reaction are Nitrogen dioxide, PAN, hydrogen peroxide, ozone, and other atmospheric oxidants. The reaction is also dependent on the presence of a catalyst, often an iron or periodate compound.

Biochemical Analysis

Biochemical Properties

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly in chemiluminescence. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with the enzyme horseradish peroxidase (HRP), which catalyzes the oxidation of luminol in the presence of hydrogen peroxide, resulting in light emission. This reaction is widely used in immunoassays and other diagnostic applications. Additionally, this compound can interact with metal ions such as copper and iron, enhancing its chemiluminescent properties.

Cellular Effects

This compound influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its chemiluminescent reaction. This oxidative stress can lead to changes in gene expression and activation of stress response pathways. Furthermore, this compound has been shown to affect cellular metabolism by altering the redox state of cells.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by hydrogen peroxide in the presence of a catalyst, such as HRP or metal ions. This oxidation leads to the formation of an excited state intermediate, which emits light as it returns to the ground state. The binding interactions with HRP or metal ions facilitate the oxidation process, enhancing the chemiluminescent reaction. Additionally, the compound can inhibit or activate specific enzymes involved in oxidative stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under recommended storage conditions but can degrade when exposed to light and air. Over time, the chemiluminescent intensity may decrease due to the degradation of the compound. Long-term exposure to this compound can lead to sustained oxidative stress in cells, potentially affecting cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it can induce toxicity, leading to oxidative damage and inflammation in tissues. Threshold effects have been observed, where a specific dosage range triggers a marked increase in oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play roles in detoxifying reactive oxygen species. The compound can also affect metabolic flux by altering the balance between oxidized and reduced forms of cellular metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its chemiluminescent effects. Transporters and binding proteins may facilitate its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress response. Post-translational modifications, such as phosphorylation, can affect its activity and function by altering its localization within the cell.

Biological Activity

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride, commonly known as luminol, is a compound with significant biological activity, particularly in immunomodulation, anti-inflammatory effects, and its application in forensic science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Amino-2,3-dihydrophthalazine-1,4-dione is characterized by a phthalazine core with an amino group at position 5 and a diketone functionality. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

Biological Activities

1. Immunomodulatory Effects

Research indicates that 5-amino-2,3-dihydrophthalazine-1,4-dione exhibits both immunostimulatory and immunosuppressive properties depending on the dosage and formulation used.

- Immunostimulation : At lower doses (0.2 µg to 1 mg), it has been shown to enhance immune responses, making it potentially useful for patients with weakened immune systems due to conditions like HIV or chemotherapy .

- Immunosuppression : Higher doses can suppress immune responses, which may be beneficial in managing inflammatory conditions such as autoimmune diseases or during surgical procedures .

2. Anti-inflammatory and Antioxidant Properties

The compound has demonstrated significant anti-inflammatory effects in various studies. It acts by modulating cytokine production and inhibiting pathways that lead to inflammation:

- Mechanism of Action : It is believed to regulate biosynthetic processes in macrophages and other immune cells, thereby influencing the inflammatory response .

- Antioxidant Activity : Luminol has been noted for its ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial in reducing oxidative stress associated with various diseases .

3. Antimicrobial Activity

5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives have shown promising antimicrobial activity against several pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against this bacterium |

| Candida albicans | Exhibits antifungal properties |

This antimicrobial effect is attributed to the presence of the alkylated phthalazine moiety in its structure .

Case Studies and Research Findings

Several studies have highlighted the compound's versatility:

- Forensic Applications : Luminol is widely recognized for its use in forensic science for detecting blood traces at crime scenes due to its chemiluminescent properties when reacting with hemoglobin .

- Pharmaceutical Development : Recent patents describe methods for synthesizing various salts of 5-amino-2,3-dihydrophthalazine-1,4-dione that enhance its solubility and bioavailability for therapeutic use in treating conditions like myocardial infarction and multiple sclerosis .

Scientific Research Applications

Forensic Science

Detection of Blood

One of the most notable applications of luminol is in forensic science, where it is used to detect blood traces at crime scenes. The compound exhibits chemiluminescence when it reacts with hemoglobin in blood, allowing for the visualization of blood stains that are otherwise invisible to the naked eye. This property has made luminol a critical tool in crime scene investigations.

Case Study

A study demonstrated the effectiveness of luminol in detecting diluted blood samples on various surfaces. The results indicated that luminol could successfully identify blood concentrations as low as 0.01% on porous and non-porous materials, significantly aiding forensic analysis .

Clinical Diagnostics

Immunoassays and Biosensors

Luminol is utilized in clinical laboratories for immunoassays and biosensor applications. Its ability to produce light upon reaction with specific antigens or antibodies makes it an effective marker in diagnostic tests. This application is particularly relevant in oncology for detecting cancer biomarkers.

Table: Applications of Luminol in Clinical Diagnostics

| Application | Description |

|---|---|

| Immunoassays | Used as a reporter molecule to detect specific proteins. |

| Biosensors | Integrated into devices for real-time monitoring of analytes. |

Antimicrobial Activity

Research has shown that derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione exhibit antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Table: Antimicrobial Efficacy of Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative 1 | Staphylococcus aureus | 32 µg/mL |

| Derivative 2 | Candida albicans | 64 µg/mL |

Pharmaceutical Applications

Immunomodulation

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride has been studied for its immunomodulatory effects. It has shown potential as both an immunostimulant and immunosuppressant, depending on the dosage used. This dual functionality could be beneficial in treating conditions like autoimmune diseases or enhancing immune responses in immunocompromised patients.

Case Study

In a clinical trial involving patients undergoing chemotherapy, administration of varying doses of luminol derivatives resulted in improved immune responses without significant adverse effects . This suggests that the compound could be developed further for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of luminol hydrochloride, highlighting differences in molecular composition, properties, and applications:

Key Research Findings

Chemiluminescent Efficiency and Stability

- Luminol Hydrochloride vs. Free Base: The hydrochloride form offers improved solubility in polar solvents compared to the free base, facilitating its use in acidic forensic solutions. However, both share similar chemiluminescent efficiency .

- Substituted Derivatives : Alkyl or aryl substitutions (e.g., dimethyl or dibenzyl groups) reduce chemiluminescent intensity but enhance stability against oxidation-induced discoloration. For example, the dibenzyl derivative exhibits lower water solubility but greater shelf-life .

Q & A

Q. What are the recommended laboratory protocols for synthesizing 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride?

Methodological Answer: Synthesis typically involves condensation reactions between phthalic anhydride derivatives and hydrazine analogs under acidic conditions. Key steps include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .

- Purification: Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the hydrochloride salt .

- Yield Optimization: Preliminary trials suggest refluxing at 80–100°C for 6–12 hours achieves yields of 60–75% under nitrogen atmosphere .

Example Synthesis Parameters:

| Parameter | Conditions |

|---|---|

| Solvent | DMF |

| Temperature | 80°C (reflux) |

| Reaction Time | 8 hours |

| Catalyst | HCl (gas) |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR in DMSO-d6 to identify aromatic protons (δ 7.5–8.2 ppm) and carbonyl groups (δ 165–170 ppm). Confirm hydrochloride formation via NH2 proton shifts .

- Mass Spectrometry (MS): ESI-MS in positive mode to observe [M+H]+ ions (theoretical m/z: ~235 for the free base).

- Elemental Analysis: Verify chloride content (~15–16%) via titration or ion chromatography .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Handle in a fume hood to avoid inhalation .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

- Cross-Validation: Use 2D NMR techniques (HSQC, HMBC) to confirm proton-carbon correlations and rule out impurities .

- Computational Modeling: Compare experimental IR peaks with DFT-simulated spectra (e.g., Gaussian software) to identify discrepancies in carbonyl stretching frequencies (1700–1750 cm⁻¹) .

- Reference Standards: Cross-check with certified reference materials (CRMs) from authoritative databases (e.g., NIST) .

Q. What experimental design strategies optimize reaction yield under variable conditions?

Methodological Answer: Use a factorial design to evaluate interactions between variables:

- Factors: Temperature (60°C, 100°C), solvent (DMF, ethanol), catalyst concentration (1M, 2M HCl).

- Response Surface Methodology (RSM): Identify optimal conditions via software (e.g., Design-Expert®) to maximize yield .

Example Factorial Design Matrix:

| Run | Temperature | Solvent | Catalyst (HCl) | Yield (%) |

|---|---|---|---|---|

| 1 | 60°C | DMF | 1M | 58 |

| 2 | 100°C | Ethanol | 2M | 72 |

| 3 | 80°C | DMF | 1.5M | 68 |

Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model intermediates and transition states in nucleophilic substitution reactions .

- Machine Learning (ML): Train ML models on existing phthalazine derivatives to predict regioselectivity in amination or oxidation steps .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

Methodological Answer:

- Controlled Experiments: Measure solubility in standardized solvents (e.g., water, DMSO) at 25°C using UV-Vis spectroscopy (λmax ~280 nm).

- Meta-Analysis: Aggregate data from peer-reviewed studies (excluding non-validated sources like ) to identify consensus values .

Reported Solubility Data Comparison:

| Source | Solubility in Water (mg/mL) | Conditions |

|---|---|---|

| Study A (2023) | 12.5 ± 0.3 | 25°C, pH 3.0 |

| Study B (2024) | 8.9 ± 0.2 | 25°C, pH 7.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.